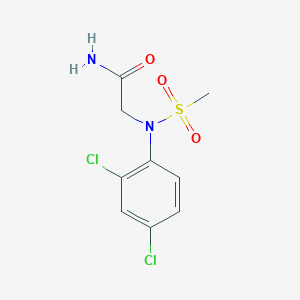
ethyl 3-amino-5-bromo-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains nitrogen and has a fused ring structure. This compound has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-5-bromo-1H-indole-2-carboxylate is not fully understood. However, it has been suggested that its pharmacological activities may be attributed to its ability to interact with various biological targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 3-amino-5-bromo-1H-indole-2-carboxylate in lab experiments is its potential to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3-amino-5-bromo-1H-indole-2-carboxylate. Some of these include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action to better understand its pharmacological activities.
3. Evaluation of the compound's potential as a lead compound for drug discovery.
4. Exploration of the compound's potential in other research areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, this compound is a promising compound that exhibits various pharmacological activities. Its potential applications in medicinal chemistry and drug discovery make it a valuable compound for scientific research. Further studies are needed to fully understand the compound's mechanism of action and explore its potential in other research areas.
Synthesemethoden
The synthesis of ethyl 3-amino-5-bromo-1H-indole-2-carboxylate can be achieved through various methods. One of the commonly used methods involves the reaction between 5-bromoindole-3-carboxylic acid and ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antifungal properties.
Eigenschaften
IUPAC Name |
ethyl 3-amino-5-bromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNBCNTPPBLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)





![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
